Vofopitant is a potent and selective antagonist of the neurokinin 1 (NK1) receptor. [, , ] This receptor is a key component of the signaling pathway for Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. [, , , ] While Vofopitant has shown potential in treating conditions like anxiety, epilepsy, and addiction, [, , ] this analysis will focus solely on its role as a research tool, excluding information related to drug use, dosage, and side effects.
Vofopitant was developed by GlaxoSmithKline and is classified as a small molecule drug. Its chemical structure is characterized by the presence of a trifluoromethyl group and a piperidine ring, which contribute to its biological activity against the neurokinin-1 receptor. The compound is identified by the CAS Registry Number 168266-90-8 and has been studied extensively in pharmacological contexts .
The synthesis of vofopitant involves multiple steps, primarily focusing on the formation of its core structure, which includes a phenylpiperidine backbone. Key synthetic routes include:
The preparation may start with dissolving specific quantities of the compound in dimethyl sulfoxide to create concentrated solutions for further reactions .
Vofopitant has a complex molecular structure that can be represented by its molecular formula . The InChIKey for vofopitant is XILNRORTJVDYRH-HKUYNNGSSA-N, which provides a unique identifier for database searches.
The structural analysis reveals:
Vofopitant undergoes various chemical reactions:
The major products from these reactions depend on the reagents and conditions used, illustrating the compound's versatility in synthetic chemistry.
Vofopitant functions primarily as a neurokinin-1 receptor antagonist. By binding to this receptor, it prevents substance P from exerting its effects, which are often related to pain perception and emetic responses. This antagonism leads to:
The half-life of vofopitant is approximately 8 hours, indicating its sustained action within biological systems.
Vofopitant exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations .
Vofopitant has several applications in scientific research:
Tachykinin neurokinin-1 (NK1) receptors, activated primarily by the neuropeptide substance P, serve as critical mediators in central and peripheral neurological pathways. Antagonism of these receptors represents a validated strategy for modulating emesis, anxiety, nociception, and inflammatory responses. Vofopitant (GR205171) exemplifies this therapeutic approach as a potent, selective NK1 receptor antagonist designed to competitively inhibit substance P binding. Preclinical models demonstrate that blocking NK1 receptors disrupts the transmission of emetic signals from the brainstem's nucleus tractus solitarius to the vomiting center, providing a mechanistic basis for antiemetic efficacy [3] [6]. Beyond emesis control, NK1 antagonism modulates limbic system pathways involved in stress and affective disorders. Clinical studies using PET imaging confirmed that Vofopitant crosses the blood-brain barrier and occupies central NK1 receptors, supporting its potential for treating centrally mediated conditions like anxiety and post-traumatic stress disorder (PTSD) [5] [10].
Table 1: Therapeutic Areas Targeted by NK1 Receptor Antagonism
Physiological System | Therapeutic Application | Mechanistic Basis |
---|---|---|
Central Nervous System | Anxiety/Depression | Inhibition of substance P in amygdala and hippocampus |
Gastrointestinal | Chemotherapy-induced nausea/vomiting (CINV) | Blockade of vagal afferent signaling to brainstem |
Peripheral Inflammatory | Irritable bowel syndrome/Cystitis | Reduction of neurogenic inflammation |
Oncological | Tumor suppression (Preclinical) | Modulation of bone marrow microenvironment |
While early clinical trials in social phobia and PTSD yielded insufficient efficacy for Vofopitant's commercialization, they provided critical proof-of-concept for central NK1 target engagement [5]. This underscores the complexity of translating receptor occupancy into clinical outcomes, likely due to redundant neuropeptide pathways or trial design limitations.
Vofopitant (chemical formula: C₂₁H₂₃F₃N₆O; molecular weight: 432.45 g/mol) exhibits high-affinity binding to human NK1 receptors (pKi = 10.6), driven by its stereospecific configuration and discrete molecular interactions. The compound features a (2S,3S)-2-phenylpiperidin-3-amine scaffold linked to a 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl moiety via a methylene bridge [5] [7] [10]. This architecture enables:
Table 2: Key Structural Determinants of Vofopitant Binding
Structural Feature | Role in Target Engagement | Biological Consequence |
---|---|---|
(2S,3S)-piperidine | Complementary to receptor hydrophobic pocket | High-affinity NK1 binding (Human pKi 10.6) |
Trifluoromethyltetrazole | Hydrogen bonding with Gln165 | Enhanced receptor residence time |
Methoxyaryl group | Membrane penetration facilitator | Improved CNS bioavailability |
Methylene linker | Optimal spacing between pharmacophores | Reduced off-target effects |
Comparative radioligand binding assays confirm Vofopitant’s superior affinity for human versus rat NK1 receptors (pKi 10.6 vs. 9.5), highlighting species-specific structural nuances influencing drug design [7].
Vofopitant belongs to a structurally diverse class of NK1 antagonists developed in the 1990s–2000s. Its pharmacological profile contrasts with clinically approved agents like Aprepitant and investigational compounds like Ezlopitant:
Table 3: Pharmacological Comparison of Selected NK1 Antagonists
Parameter | Vofopitant | Aprepitant | Ezlopitant | Rolapitant |
---|---|---|---|---|
Human NK1 pKi/Kd | 10.6 | 9.8–10.4 | 9.2 | 10.2 |
Plasma Half-Life (hrs) | 9–13 | 9–13 | 8–10 | 180 |
Primary Metabolic Route | CYP3A4 | CYP3A4 | CYP2D6 | Non-CYP |
CNS Penetration | High (PET-confirmed) | Moderate | Moderate | Limited |
Clinical Status | Phase II (Discontinued) | FDA-Approved | Phase II (Halted) | FDA-Approved |
Concluding Remarks
Vofopitant exemplifies the precision-driven design of neurokinin antagonists, leveraging stereospecificity and selective pharmacophore integration to achieve potent NK1 receptor blockade. While its clinical translation remains limited compared to successors like Aprepitant, its structural and kinetic properties provide enduring insights for neuropeptide-targeted drug development. Future applications may revisit its high central penetration for disorders where substance P dysregulation intersects with affective or chronic pain pathways.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7